Intestinal Permeability Advantage
In a direct head-to-head comparison using a Caco-2 cell monolayer model, vanadyl acetylacetonate [VO(acac)₂] exhibited an apparent permeability coefficient (apical to basolateral) of (82.0 ± 6.7)×10⁻⁷ cm·s⁻¹, which is 5.6-fold higher than that of the structural analog bis(maltolato)oxovanadium [VO(ma)₂] at (14.6 ± 0.7)×10⁻⁷ cm·s⁻¹ . This substantial difference in intestinal absorptivity is a critical determinant of oral bioavailability and likely contributes to the observed superior in vivo glucose-lowering efficacy of VO(acac)₂.
| Evidence Dimension | Intestinal permeability (Apparent permeability coefficient, P_app) |
|---|---|
| Target Compound Data | (82.0 ± 6.7) × 10⁻⁷ cm·s⁻¹ |
| Comparator Or Baseline | VO(ma)₂: (14.6 ± 0.7) × 10⁻⁷ cm·s⁻¹ |
| Quantified Difference | 5.6-fold higher for VO(acac)₂ |
| Conditions | Caco-2 cell monolayer model, apical to basolateral transport |
Why This Matters
This quantitative difference in permeability directly predicts higher oral bioavailability, making VO(acac)₂ a more viable candidate for oral insulin-mimetic drug development than VO(ma)₂.
